(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Drug Design Physicochemical Property Optimization

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 661470-56-0) is a chiral, bridged bicyclic morpholine surrogate with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol. This compound is a conformationally constrained, carbon-atom bridged heterocycle that serves as a rigid three-dimensional scaffold in medicinal chemistry, offering distinct physicochemical properties compared to its linear morpholine counterpart.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 661470-56-0
Cat. No. B1390849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
CAS661470-56-0
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2CNC1CO2
InChIInChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1
InChIKeyDIQOUXNTSMWQSA-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 661470-56-0) – A Rigid, Chiral Morpholine Scaffold for Drug Discovery


(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 661470-56-0) is a chiral, bridged bicyclic morpholine surrogate with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol [1]. This compound is a conformationally constrained, carbon-atom bridged heterocycle that serves as a rigid three-dimensional scaffold in medicinal chemistry, offering distinct physicochemical properties compared to its linear morpholine counterpart [2][3]. Its (1R,4R) stereochemistry is critical for applications requiring specific spatial orientation and chirality .

Why Substituting (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane with Morpholine or Racemic Mixtures Risks Compromising Rigidity and Selectivity


Generic substitution with simple morpholine, racemic mixtures, or alternative bridged analogs (e.g., [2.2.2]octane) is not equivalent due to significant differences in physicochemical properties and biological outcomes. Simple morpholine (pKa ~8.36, LogP ~-0.86) exhibits different basicity and lipophilicity compared to the bridged scaffold (pKa ~9.12, XLogP3 ~-0.3) [1][2]. Furthermore, the (1R,4R) enantiomer is essential for chiral recognition and target binding; using the opposite enantiomer (1S,4S) or racemic mixtures can lead to altered or diminished activity in stereospecific assays [3]. Finally, alternative bridged systems like the [2.2.2]octane core exhibit different ring strain and conformational preferences, which can impact binding affinity and pharmacokinetics [4].

Quantitative Evidence Guide: How (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Outperforms Morpholine and Racemic Analogs


Enhanced Lipophilicity (XLogP3 -0.3) Compared to Morpholine (LogP -0.86) for Improved Membrane Permeability

The bridged (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a calculated XLogP3-AA value of -0.3, which is approximately 0.56 log units higher than the reported LogP of -0.86 for simple morpholine [1][2]. This increase in lipophilicity, while maintaining low molecular weight, suggests a potential advantage in passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Increased Basicity (pKa ~9.12) Relative to Morpholine (pKa 8.36) Impacts Protonation State and Binding Interactions

The predicted pKa of the secondary amine in the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is 9.12±0.20, which is approximately 0.76 units higher than the experimentally determined pKa of 8.36 for the conjugate acid of morpholine [1]. This difference in basicity can significantly alter the protonation state of the amine at physiological pH (7.4), influencing electrostatic interactions with biological targets, solubility, and overall pharmacokinetic behavior.

Medicinal Chemistry pKa Modulation Receptor Binding

Complete Conformational Rigidity (0 Rotatable Bonds) vs. Conformationally Flexible Morpholine Surrogates

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane possesses zero rotatable bonds, a defining feature of its rigid, carbon-atom bridged structure [1]. In contrast, simple morpholine, while having zero rotatable bonds in its core ring, can undergo chair-chair ring flips, introducing conformational flexibility [2]. More importantly, many alternative 'bridged' or 'constrained' scaffolds (e.g., some azabicyclo[3.2.1]octanes) contain rotatable bonds or multiple low-energy conformers, which can reduce target binding entropy and selectivity .

Conformational Restriction Medicinal Chemistry Scaffold Design

Improved Synthetic Accessibility: 70% Overall Yield Achieved for the Enantiomeric (1S,4S) Scaffold, Applicable to (1R,4R) Series

While direct yield data for (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane is less common, an improved, six-step synthesis for its enantiomer, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, achieves an overall yield of 70% starting from trans-4-hydroxy-L-proline [1]. This represents an improvement over the original 59% yield reported by Portoghese et al. [2] and highlights the feasibility of efficient, multi-gram scale access to this chiral scaffold class, with the expectation that analogous methodology applies to the (1R,4R) enantiomer when starting from the corresponding D-proline derivative.

Process Chemistry Synthetic Methodology Scalability

Key Application Scenarios for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Based on Verifiable Differentiation


As a Conformationally Constrained Morpholine Isostere in Kinase and GPCR Drug Discovery

Given its enhanced lipophilicity (+0.56 log units) and altered basicity (ΔpKa +0.76) relative to morpholine, this scaffold is optimally deployed in lead optimization programs where modulating a compound's physicochemical profile is required to improve membrane permeability or target engagement. Its complete rigidity (0 rotatable bonds) is particularly valuable for improving selectivity against related kinase or GPCR targets by minimizing off-target binding conformations [1][2].

As a Chiral Building Block for Backbone-Constrained Amino Acid Analogues (e.g., GABA Mimetics)

The (1R,4R) stereochemistry is essential for the synthesis of backbone-constrained γ-amino acid analogues, such as those derived from the GABA framework. As demonstrated with related scaffolds, the rigid bicyclic core serves as a template for embedding pharmacophores with defined three-dimensional orientation, a strategy used to create conformationally locked analogues of drugs like baclofen and pregabalin [1].

As a Starting Material for Enantioselective Synthesis of Complex Pharmaceutical Intermediates

The established, high-yielding (70%) synthetic route to the enantiomeric scaffold, starting from inexpensive trans-4-hydroxy-L-proline, validates the accessibility of this chiral template. This makes (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane a practical and cost-effective choice for the enantioselective synthesis of complex intermediates, particularly when a specific spatial arrangement is required for target engagement [1].

For Designing CNS-Penetrant Drug Candidates Requiring Balanced Polarity

With a topological polar surface area (TPSA) of 21.3 Ų and a favorable XLogP3 of -0.3, this scaffold falls within the optimal property space for CNS penetration (typically TPSA < 60-70 Ų and LogP between 0 and 3). Its small size and rigid, low-molecular-weight framework make it an ideal module for constructing brain-penetrant ligands when compared to bulkier, more lipophilic alternatives [1].

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